3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that features a fused ring system combining an isoxazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-amino-6-hydroxypyrimidine with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride . Another approach involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, leading to thioureas, which are then cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial production.
Chemical Reactions Analysis
Types of Reactions
3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Oxazolo[5,4-d]pyrimidine: Shares a similar fused ring system and is used in similar applications.
Uniqueness
3-Ethylisoxazolo[5,4-d]pyrimidin-4-amine is unique due to its specific ring structure and the presence of an ethyl group, which can influence its biological activity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-ethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N4O/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
CUORMODXXHOTOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=NC=NC(=C12)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.